molecular formula C6H11BrO2 B2926164 4-(2-Bromoethoxy)butan-2-one CAS No. 2168706-94-1

4-(2-Bromoethoxy)butan-2-one

Cat. No.: B2926164
CAS No.: 2168706-94-1
M. Wt: 195.056
InChI Key: MMONSBBJNWQXQS-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)butan-2-one is an organic compound with the molecular formula C6H11BrO2. It is a brominated ether and ketone, characterized by the presence of a bromoethoxy group attached to a butanone backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Bromoethoxy)butan-2-one involves the Williamson Ether Synthesis. This reaction typically involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. For this compound, the synthesis can be achieved by reacting 2-bromoethanol with 4-butanone in the presence of a strong base such as sodium hydride or potassium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)butan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles.

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers or other substituted products.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

4-(2-Bromoethoxy)butan-2-one is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)butan-2-one involves its reactivity as a brominated ether and ketone. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations such as reduction and oxidation. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethoxy)butan-2-one: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Iodoethoxy)butan-2-one: Similar structure but with an iodine atom instead of bromine.

    4-(2-Fluoroethoxy)butan-2-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

4-(2-Bromoethoxy)butan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is a better leaving group than chlorine and fluorine, making nucleophilic substitution reactions more favorable. Additionally, the size and polarizability of bromine influence the compound’s reactivity and interactions in chemical reactions.

Properties

IUPAC Name

4-(2-bromoethoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(8)2-4-9-5-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMONSBBJNWQXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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